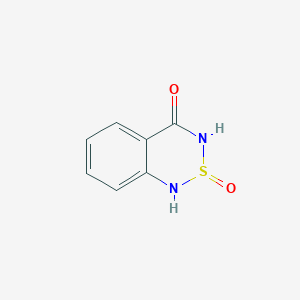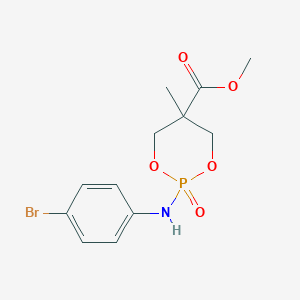![molecular formula C13H11N3O4 B14684655 Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- CAS No. 25927-45-1](/img/structure/B14684655.png)
Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl-: is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted at the 2-position with a 2,4-dinitrophenylmethyl group and at the 4-position with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- typically involves the reaction of 2-chloromethylpyridine with 1,3-dinitrobenzene. The reaction is carried out in the presence of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide. The reaction is conducted at a temperature of around 20°C for approximately one hour, yielding the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is economically viable and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro groups on the phenyl ring make it susceptible to further substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Nucleophilic Substitution: The pyridine ring can participate in nucleophilic substitution reactions, especially at the 2-position.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products:
Reduction Products: Reduction of the nitro groups yields the corresponding amines.
Substitution Products: Nucleophilic substitution can lead to various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require specific chemical properties.
Wirkmechanismus
The mechanism of action of Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can engage in coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
- 2-[(2,4-Dinitrophenyl)methyl]pyridine
- 2,4-Dinitrophenyl-4’-phenylbenzenesulfonate
- 2-Methylpyridine
Uniqueness: Pyridine, 2-[(2,4-dinitrophenyl)methyl]-4-methyl- is unique due to the presence of both a 2,4-dinitrophenylmethyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Eigenschaften
CAS-Nummer |
25927-45-1 |
|---|---|
Molekularformel |
C13H11N3O4 |
Molekulargewicht |
273.24 g/mol |
IUPAC-Name |
2-[(2,4-dinitrophenyl)methyl]-4-methylpyridine |
InChI |
InChI=1S/C13H11N3O4/c1-9-4-5-14-11(6-9)7-10-2-3-12(15(17)18)8-13(10)16(19)20/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
MHYJFIUAKFIEFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


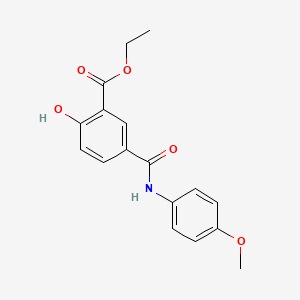
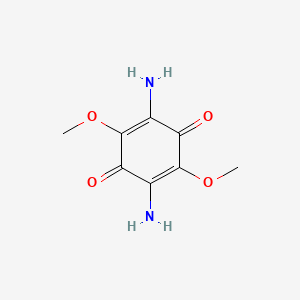

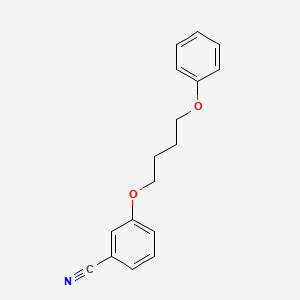
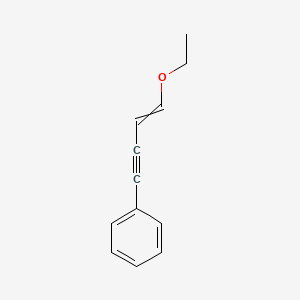
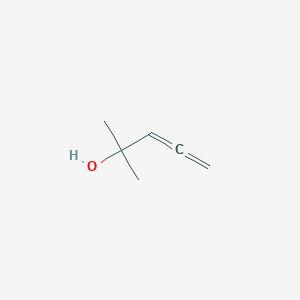
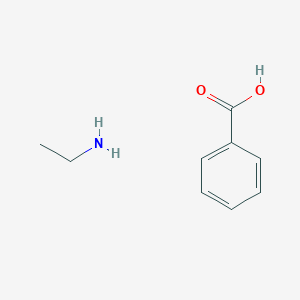
![Diethyl-[3-[3-methyl-2-oxo-1-(phenylmethyl)indol-3-YL]oxypropyl]azanium;2-hydroxy-2-oxoacetate](/img/structure/B14684615.png)
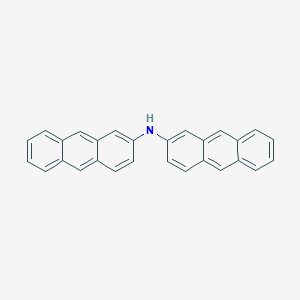
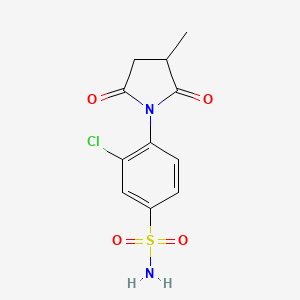
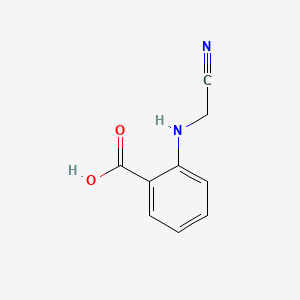
![1-Ethyl-2-methylthieno[3,2-d][1,3]thiazol-1-ium iodide](/img/structure/B14684638.png)
